molecular formula C20H24O7 B1679753 5alpha-Hydroxytriptolide CAS No. 583028-68-6

5alpha-Hydroxytriptolide

Cat. No.: B1679753
CAS No.: 583028-68-6
M. Wt: 376.4 g/mol
InChI Key: OKRSVUYYCJPECG-LFGMFVMYSA-N
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Description

PG-701: , also known as (5R)-5-Hydroxytriptolide, is a compound extracted from the plant Tripterygium. It is known for its lower cell cytotoxicity and higher immunosuppressive activity compared to other related compounds. PG-701 has been investigated for its potential use in the treatment of rheumatoid arthritis due to its immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PG-701 involves the extraction of the compound from the plant Tripterygium. The extraction process typically includes the use of organic solvents to isolate the compound from the plant material. The specific reaction conditions and solvents used can vary, but common solvents include trichloroethylene, toluene, and chloroform .

Industrial Production Methods: : Industrial production of PG-701 may involve large-scale extraction processes using similar solvents and conditions as those used in laboratory settings. The process may also include additional purification steps to ensure the compound’s purity and potency for use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: : PG-701 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of PG-701 .

Scientific Research Applications

PG-701 has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases like rheumatoid arthritis.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other immune-related disorders.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

The mechanism of action of PG-701 involves its interaction with specific molecular targets and pathways in the body. PG-701 exerts its effects by modulating the immune response, which is crucial for its potential use in treating autoimmune diseases. The compound targets specific immune cells and pathways, leading to reduced inflammation and immune activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PG-701: : PG-701 stands out due to its lower cell cytotoxicity and higher immunosuppressive activity compared to other related compounds. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

CAS No.

583028-68-6

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13R)-8,13-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O7/c1-8(2)18-12(26-18)13-20(27-13)16(3)5-4-9-10(7-24-14(9)21)17(16,23)6-11-19(20,25-11)15(18)22/h8,11-13,15,22-23H,4-7H2,1-3H3/t11-,12-,13-,15+,16-,17+,18-,19+,20+/m0/s1

InChI Key

OKRSVUYYCJPECG-LFGMFVMYSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@]5(C[C@H]7[C@]4([C@@H]2O)O7)O)COC6=O)C

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5(CC7C4(C2O)O7)O)COC6=O)C

Appearance

Solid powder

583028-68-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PG-701;  PG 701;  PG701;  LLDT-8;  J1.909.854K;  Hydroxytriptolide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Hydroxytriptolide
Reactant of Route 2
5alpha-Hydroxytriptolide
Reactant of Route 3
5alpha-Hydroxytriptolide
Reactant of Route 4
5alpha-Hydroxytriptolide
Reactant of Route 5
5alpha-Hydroxytriptolide
Reactant of Route 6
5alpha-Hydroxytriptolide

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